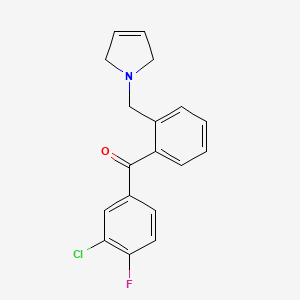

3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone involves several chemical reactions and the use of various catalysts and reagents. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-containing acetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with iron and hydrochloric acid . Similarly, the synthesis of 4-methyl- and 4-phenylseleno-1,1,1-trihalo-3-alken-2-ones was reported, which are related to the trifluoromethyl group in the target compound . Additionally, a unique multiple arylation of 2-hydroxy-2-methylpropiophenone was achieved using a palladium catalyst, which could be relevant to the synthesis of substituted propiophenones .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone can be complex, with the presence of multiple functional groups influencing their properties. For example, the fluorinated aromatic diamine monomer mentioned earlier contains a trifluoromethyl group, which is known to impart unique electronic and steric effects . The presence of such groups can affect the overall molecular geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

The chemical reactivity of compounds containing the trifluoromethyl group can be quite diverse. For instance, the synthesis of 3-trihalomethylisoselenazoles from 4-methylseleno-1,1,1-trihalo-3-alken-2-ones demonstrates the potential for cyclization reactions involving trifluoromethyl groups . Moreover, the multiple arylation of 2-hydroxy-2-methylpropiophenone indicates that compounds with a propiophenone core can undergo successive C-C and C-H bond cleavages under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with trifluoromethyl groups are often characterized by high thermal stability and solubility in polar organic solvents. For example, the fluorinated polyimides derived from the synthesized diamine exhibited good solubility in solvents like NMP, DMAc, DMF, and m-cresol, and showed excellent thermal stability with high glass transition temperatures . These properties are indicative of the influence that trifluoromethyl and related groups have on the material properties of the compounds they are part of.

Scientific Research Applications

Antiandrogen Activity : A series of derivatives including 3-(substituted thio)-2-hydroxypropionanilides and corresponding sulfones and sulfoxides, where R' is methyl or trifluoromethyl, were prepared and tested for antiandrogen activity. Members of the trifluoromethyl series exhibited partial androgen agonist activity, leading to the discovery of novel, potent antiandrogens for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Molecular Structure Analysis : The crystal and molecular structure of isomers of 3′,4′-difluoro-2-hydroxyiminopropiophenone, showing different biological activities, were studied. The analysis showed trans-oid arrangement of carbonyl and hydroxyimino-groups and the formation of intermolecular O–H⋯O bonds (Allen, Trotter, & Rogers, 1971).

Chemical Synthesis Applications : The compound was used in a palladium-catalyzed reaction with aryl bromides, leading to the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones via C-C and C-H bond cleavages (Wakui et al., 2004).

Synthesis of Novel Compounds : The base-catalyzed α-ketol rearrangements of 3,3-Diaryl-2-hydroxypropiophenones were studied, leading to isomeric 1-hydroxypropan-2-ones and novel 4-arylflavan-3-ones (Hall, Ferreira, & Roux, 1980).

Spectroscopic and Quantum Mechanical Investigations : Quantum mechanical calculations and spectroscopic investigations were conducted on a compound with a similar structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide. The research provided insights into molecular structure, vibrational frequencies, and non-linear properties (Govindasamy & Gunasekaran, 2015).

Safety And Hazards

properties

IUPAC Name |

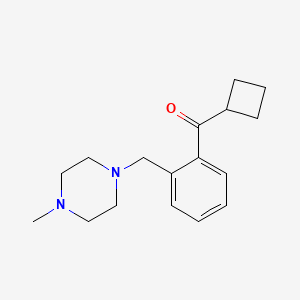

3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-12-5-7-13(8-6-12)9-10-16(21)14-3-2-4-15(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETBHEDHUHIAGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644138 |

Source

|

| Record name | 3-(4-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-3'-trifluoromethylpropiophenone | |

CAS RN |

898769-01-2 |

Source

|

| Record name | 3-(4-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)

![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)